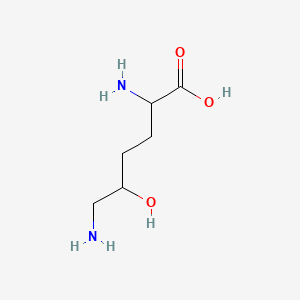

2,6-Diamino-5-hydroxyhexanoic acid

Description

Historical Context and Discovery of 2,6-Diamino-5-hydroxyhexanoic Acid

The discovery of this compound dates back to 1921 when Donald Van Slyke identified it as 5-hydroxylysine (B44584). wikipedia.org He isolated this previously unidentified base from the hydrolytic products of gelatin, a substance derived from collagen. wikipedia.orgtaylorandfrancis.com Early research focused on understanding its origin, with studies in the 1950s using carbon-14 (B1195169) labeled lysine (B10760008) in rats to demonstrate that hydroxylysine is not incorporated directly into proteins. oup.com Instead, evidence supported the concept that lysine is first integrated into a peptide chain and subsequently converted to hydroxylysine. oup.com This process, a form of post-translational modification, was a significant finding in understanding collagen biosynthesis. oup.comnih.gov The methods for this early research involved preparing gelatin from various animal tissues, hydrolyzing it with acid, and then separating the amino acids using ion-exchange columns to estimate the quantities of lysine and hydroxylysine. oup.com

Pervasiveness and Distinctive Features within Amino Acid Biochemistry

This compound is not a free-roaming amino acid but is primarily found as a component of specific proteins, most notably collagen, which is the most abundant protein in vertebrates. wikipedia.orgspringernature.com It has also been identified in the bacterium Staphylococcus aureus, where it is part of the cell wall. wikipedia.org The defining feature of this compound is that it is synthesized after the protein is made, through a post-translational modification of lysine residues. wikipedia.orgnih.gov

This modification is catalyzed by a family of enzymes called lysyl hydroxylases (also known as procollagen-lysine 5-dioxygenases), which require iron and vitamin C as cofactors. wikipedia.org The reaction occurs in the cisternae of the rough endoplasmic reticulum. wikipedia.org In humans, there are three distinct lysyl hydroxylase enzymes (LH1, LH2, and LH3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively. wikipedia.org The most common stereoisomer found in collagen is (5R)-5-hydroxy-L-lysine. wikipedia.org However, another enzyme, JMJD6, can produce the (5S) stereoisomer on an RNA splicing factor. wikipedia.org

The hydroxylation of lysine is a critical step for the stability of collagen. nih.gov The hydroxyl group of hydroxylysine serves as an attachment site for sugar molecules (a process called glycosylation), forming galactosylhydroxylysine (B1674396) or glucosylgalactosylhydroxylysine. springernature.comtaylorandfrancis.com More importantly, these hydroxylated lysine residues are essential for the formation of stable, covalent intermolecular cross-links that give collagen fibrils their necessary tensile strength. nih.govnih.gov The extent and pattern of lysine hydroxylation can vary between different tissues, influencing fibril formation and matrix mineralization. nih.govnih.gov Deficiencies in lysyl hydroxylase activity, often due to genetic mutations in the PLOD1 gene, lead to Ehlers-Danlos syndrome kyphoscoliotic type (kEDS), a connective tissue disorder characterized by joint hypermobility, skin fragility, and severe muscle weakness at birth. wikipedia.orgnih.govmedscape.com

Scope of Current Research and Methodological Evolution Pertinent to this compound

Current research on this compound continues to explore its fundamental roles in biochemistry and disease, while also investigating its potential for biotechnological applications. A significant area of study is the family of lysyl hydroxylase enzymes. researchgate.net Scientists are identifying and characterizing new lysine hydroxylases from various microorganisms, belonging to the 2-oxoglutarate-dependent dioxygenase superfamily, to understand their substrate specificity and reaction mechanisms. researchgate.netmdpi.com This research has potential applications in the industrial bioproduction of hydroxylysine from readily available L-lysine (B1673455), which could be used as a building block for synthesizing pharmacologically relevant molecules. researchgate.netmdpi.com

The methodological approaches to studying this compound have evolved significantly. Early methods relied on acid hydrolysis of proteins and separation by ion-exchange chromatography. oup.comnih.gov Modern techniques have become far more sophisticated. High-performance liquid chromatography (HPLC) is now a standard method for analysis. nih.govumn.edu Furthermore, mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or HPLC, provides highly accurate detection and quantification of modified amino acids. umn.edu

Computational methods and in silico prediction tools are also becoming increasingly important. nih.govplos.org Researchers have developed sequence-based prediction models using features like amino acid indices and position-specific scoring matrices to identify potential hydroxylation sites on proteins. nih.govnih.govresearchgate.net These computational approaches help to analyze the physicochemical and evolutionary factors that determine why a specific lysine residue is hydroxylated, providing insights that complement experimental findings. nih.govplos.org

Table 1: Compound Identifiers for this compound and Related Compounds

Table 2: List of Compound Names Mentioned in the Article

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-diamino-5-hydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMODUONRAFBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862588 | |

| Record name | 5-Hydroxylysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6000-08-4 | |

| Record name | DL-5-Hydroxylysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-DL-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxylysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-DL-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Diversity and Isomeric Forms of 2,6 Diamino 5 Hydroxyhexanoic Acid

Elucidation of Chiral Centers and Stereoisomeric Configurations

2,6-Diamino-5-hydroxyhexanoic acid possesses two chiral centers, located at the C2 and C5 positions of its hexanoic acid backbone. This results in the potential for four distinct stereoisomers: (2S,5R), (2S,5S), (2R,5R), and (2R,5S). The "S" and "R" designations refer to the absolute configuration at each chiral center, determined by the Cahn-Ingold-Prelog priority rules.

The four stereoisomers of this compound are:

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid

(2R,5R)-2,6-diamino-5-hydroxyhexanoic acid

(2R,5S)-2,6-diamino-5-hydroxyhexanoic acid

These isomers can also be referred to by other naming conventions, such as L/D and erythro/threo, which can sometimes lead to ambiguity. Therefore, the (R/S) nomenclature provides the most precise description of their stereochemistry.

| Stereoisomer | CAS Number | Synonyms |

|---|---|---|

| (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid | 1190-94-9 | L-Hydroxylysine, (5R)-5-Hydroxy-L-lysine |

| (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid | 18899-29-1 | allo-Hydroxy-L-lysine, threo-5-hydroxy-L-lysine |

| (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid | Not readily available | D-allo-Hydroxylysine |

| (2R,5S)-2,6-diamino-5-hydroxyhexanoic acid | Not readily available | D-Hydroxylysine |

Implications of Stereoisomerism on Biological Activity and Recognition

The specific three-dimensional arrangement of functional groups in each stereoisomer of this compound dictates its interaction with biological macromolecules, such as enzymes and receptors. This stereospecificity is a fundamental principle in biochemistry, where biological systems often exhibit a high degree of discrimination between different isomers.

The most well-characterized and biologically significant isomer is (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid , commonly known as hydroxylysine. wikipedia.org This isomer is a crucial component of collagen, the most abundant protein in mammals, where it plays a vital role in stabilizing the collagen triple helix. wikipedia.orgbritannica.com The hydroxylation of lysine (B10760008) to form the (2S,5R) isomer is a post-translational modification catalyzed by lysyl hydroxylase enzymes. wikipedia.org The hydroxyl group of this isomer serves as an attachment site for carbohydrate residues (glycosylation), a process that is essential for the proper assembly and mechanical properties of collagen fibrils in various tissues. healthmatters.io

In contrast, the (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid isomer has a distinct and separate biological role. Research has shown that the enzyme JMJD6 acts as a lysyl hydroxylase that specifically produces the (5S) stereoisomer. wikipedia.org This modification occurs on an RNA splicing factor, suggesting a role for this particular isomer in the regulation of gene expression, a function completely different from the structural role of its (2S,5R) counterpart in collagen.

The biological significance of the (2R,5R) and (2R,5S) isomers is less understood. These D-forms are not typically found in proteins and their specific roles in biological systems have not been extensively characterized in scientific literature. While methods for their chemical synthesis have been developed, their natural occurrence and physiological functions remain an area for further investigation.

This stark difference in the biological activities of the stereoisomers of this compound underscores the high degree of stereochemical control exerted by biological systems. The precise positioning of a single hydroxyl group determines whether the molecule will function as a critical structural element in the extracellular matrix or as a regulatory component within the cell.

Biosynthetic Pathways and Metabolic Interconnections of 2,6 Diamino 5 Hydroxyhexanoic Acid

Enzymatic Hydroxylation of Lysine (B10760008): Mechanism and Substrate Specificity of Lysyl Hydroxylases

The biosynthesis of 2,6-diamino-5-hydroxyhexanoic acid from lysine is a post-translational modification catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), also referred to as procollagen-lysine 5-dioxygenases. ontosight.airesearchgate.net This hydroxylation reaction occurs within the cisternae of the rough endoplasmic reticulum before the folding of procollagen (B1174764) chains into their characteristic triple helix. researchgate.net

The mechanism of lysyl hydroxylases is dependent on several cofactors, including iron (Fe²⁺), 2-oxoglutarate, molecular oxygen (O₂), and ascorbic acid (vitamin C). researchgate.net These enzymes belong to the 2-oxoglutarate-dependent dioxygenase superfamily. During the catalytic cycle, 2-oxoglutarate is decarboxylated, and one atom of molecular oxygen is incorporated into the lysine substrate to form the hydroxyl group, while the other oxygen atom is incorporated into succinate. Ascorbic acid is essential for maintaining the iron atom in its reduced ferrous (Fe²⁺) state, which is critical for enzymatic activity. researchgate.net

In humans, three isoforms of lysyl hydroxylase (LH1, LH2, and LH3) have been identified, each encoded by a distinct PLOD gene (PLOD1, PLOD2, and PLOD3, respectively). researchgate.net These isoforms exhibit distinct substrate specificities:

LH1 and LH3 primarily hydroxylate lysine residues located within the triple-helical domains of collagen. researchgate.net

LH2 , particularly its splice variant LH2b, is responsible for hydroxylating lysine residues in the non-helical telopeptide regions of collagen. researchgate.net This specific hydroxylation is crucial for the formation of stable, mature cross-links in tissues like bone. ontosight.ai

The substrate specificity of these enzymes is not only determined by the isoform but also by the local amino acid sequence surrounding the target lysine residue.

| Lysyl Hydroxylase Isoform | Primary Substrate Location | Gene | Key Function |

| LH1 | Collagen triple helix | PLOD1 | Collagen stabilization |

| LH2b | Collagen telopeptides | PLOD2 | Collagen cross-linking |

| LH3 | Collagen triple helix | PLOD3 | Hydroxylation and glycosylation |

Post-Translational Modification of Collagen and Elastin: Role of this compound Residues

The introduction of a hydroxyl group onto lysine residues to form this compound is a critical post-translational modification for both collagen and elastin. These hydroxylysine residues serve as attachment points for carbohydrate units and are essential for the formation of stable intermolecular cross-links that provide tensile strength and stability to connective tissues. wikipedia.orgcreative-proteomics.com The extent and type of these modifications vary between different collagen types and tissues, contributing to their diverse biomechanical properties. creative-proteomics.com

Glycosylation of this compound: Formation of Galactosyl and Glucosylgalactosyl Hydroxylysine

Following hydroxylation, specific this compound residues can undergo O-linked glycosylation. ontosight.ai This process involves the sequential addition of sugar moieties to the hydroxyl group of the hydroxylysine side chain.

The first step is the addition of a galactose molecule, forming galactosyl-hydroxylysine (Gal-Hyl). This reaction is catalyzed by galactosyltransferases. Subsequently, a glucose molecule can be added to the galactose residue, resulting in the formation of glucosylgalactosyl-hydroxylysine (Glc-Gal-Hyl). ontosight.ai The enzyme LH3 possesses both lysyl hydroxylase and glucosyltransferase activity, highlighting the integrated nature of these modifications. ucla.edu

The pattern of hydroxylysine glycosylation is tissue-specific and influences the final properties of the collagen matrix. hmdb.ca For instance, bone collagen is enriched in the monoglycosylated form, galactosyl-hydroxylysine, while skin collagen predominantly contains the disaccharide form, glucosylgalactosyl-hydroxylysine. hmdb.ca The glycosylation of hydroxylysine residues can modulate collagen fibrillogenesis and plays a role in the interaction of collagen with other extracellular matrix components and cell surface receptors. creative-proteomics.comontosight.ai

| Glycosylated Form | Attached Sugar(s) | Key Enzyme(s) | Predominant Location Example |

| Galactosyl-hydroxylysine (Gal-Hyl) | Galactose | Galactosyltransferases | Bone Collagen |

| Glucosylgalactosyl-hydroxylysine (Glc-Gal-Hyl) | Glucose-Galactose | Glucosyltransferases (e.g., LH3) | Skin Collagen |

Intracellular Fate and Degradation Pathways Involving this compound

The intracellular fate of this compound is primarily linked to the turnover of collagen. During collagen degradation, which is mediated by collagenases and other proteases, free hydroxylysine and its glycosylated forms are released. hmdb.caontosight.ai The urinary excretion of these molecules is often used as a biomarker for collagen degradation in various physiological and pathological states. hmdb.canih.gov

Once liberated, free hydroxylysine can be catabolized through a series of enzymatic reactions. A key initial step is phosphorylation by hydroxylysine kinase, which catalyzes the GTP-dependent phosphorylation of the hydroxyl group. hmdb.ca The subsequent degradation pathway involves several steps, ultimately leading to the formation of α-ketoadipic acid, which can then enter the citric acid cycle for energy production. ontosight.aiontosight.ai The saccharopine pathway has been identified as a significant route for the metabolism of hydroxylysine. ontosight.ai

Non-Canonical Biosynthesis and Engineered Pathways for this compound and Related Hydroxyamino Acids

While the primary route for this compound synthesis is the post-translational hydroxylation of lysine in eukaryotes, non-canonical biosynthetic pathways exist in nature and have been harnessed through metabolic engineering.

In some microorganisms, such as certain strains of E. coli, lysine N-hydroxylase enzymes have been identified. hmdb.ca Furthermore, research into the clavaminic acid synthase-like superfamily of enzymes has revealed novel l-lysine (B1673455) hydroxylases in various microorganisms that can produce different regio- and stereoisomers of hydroxylysine, including (2S,3S)-3-hydroxylysine and (2S,4R)-4-hydroxylysine. nih.gov

Advanced Chemical Synthesis Methodologies for 2,6 Diamino 5 Hydroxyhexanoic Acid and Its Analogs

Stereoselective Approaches to 2,6-Diamino-5-hydroxyhexanoic Acid: Chiral Auxiliaries and Asymmetric Catalysis

The controlled installation of multiple stereocenters is a paramount challenge in the synthesis of this compound. To this end, chemists have employed a variety of stereoselective strategies, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. A notable example in the broader context of amino acid synthesis is the use of Evans' oxazolidinones, which are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. researchgate.net While direct application to this compound is not extensively documented, the principles of using chiral auxiliaries derived from readily available natural sources like amino acids and terpenes are central to the field. nih.gov These auxiliaries create a chiral environment that biases the approach of reagents to one face of the molecule, thus inducing asymmetry. researchgate.net

One of the seminal approaches in asymmetric amino acid synthesis involves the Williams' glycine (B1666218) template . This methodology utilizes electrophilic glycine equivalents, often in the form of a diphenyl-oxazinone, to achieve asymmetric alkylation. renyi.hu This template has been successfully applied to the synthesis of a variety of unusual amino acids, including 2,6-diamino-6-(hydroxymethyl)pimelic acid, a structurally related compound. renyi.hu The general strategy involves the alkylation of the chiral glycine enolate, followed by cleavage of the auxiliary to reveal the desired α-amino acid.

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing the β-hydroxy-α-amino acid core of this compound, enzymatic catalysis offers a powerful and environmentally benign alternative to traditional chemical methods.

Hydroxynitrile Lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins. nih.gov These cyanohydrins are versatile intermediates that can be further transformed into β-hydroxy-α-amino acids. While the direct synthesis of a precursor to this compound using HNLs is not prominently reported, the technology represents a potent tool for establishing the stereocenter at the hydroxyl-bearing carbon. The enzymatic approach offers high enantioselectivity and operates under mild reaction conditions. nih.gov

Another enzymatic strategy involves the use of 2-oxoglutarate-dependent hydroxylases . A novel amino acid hydroxylase from Sulfobacillus thermotolerans has been identified that can catalyze the asymmetric hydroxylation of amino acids to produce l-threo-β-hydroxy-α-amino acids. nih.gov This method provides a direct route to the desired stereochemical configuration at the β-carbon.

The following table summarizes key stereoselective methods applicable to the synthesis of β-hydroxy-α-amino acids:

| Method | Key Principle | Advantages | Relevant Precursor |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. nih.gov | High diastereoselectivity, well-established methods. researchgate.net | N-protected amino acid derivatives. |

| Williams' Glycine Template | Asymmetric alkylation of a chiral glycine enolate. renyi.hu | Versatile for various α-amino acids. renyi.hu | Electrophilic glycine equivalents. |

| Hydroxynitrile Lyase (HNL) | Enzymatic asymmetric addition of HCN to an aldehyde. nih.gov | High enantioselectivity, mild conditions. nih.gov | Aldehyde precursor to the C4-C6 fragment. |

| 2-Oxoglutarate-dependent Hydroxylase | Enzymatic asymmetric hydroxylation of an amino acid. nih.gov | Direct formation of the β-hydroxy-α-amino acid core. nih.gov | A suitable amino acid precursor. |

Total Synthesis Strategies for Complex Natural Products Incorporating this compound Moieties

The unique structural features of this compound make it a constituent of various biologically active natural products. The total synthesis of these complex molecules requires robust and efficient strategies to construct the diamino-hydroxy acid core and integrate it into the larger molecular framework.

While specific examples of natural products containing the exact this compound moiety are not extensively detailed in readily available literature, the synthesis of structurally related compounds provides valuable insights. For instance, the synthesis of α,ε-diamino-β-hydroxypimelic acid, a seven-carbon α,ω-diamino-β-hydroxy acid, has been reported. acs.org

The general strategies for incorporating such moieties into larger structures often involve:

Convergent Synthesis: This approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This strategy is often more efficient for complex targets.

Linear Synthesis: This involves the sequential addition of building blocks to a starting material until the final product is assembled.

Biomimetic Synthesis: This strategy takes inspiration from the biosynthetic pathways of natural products to guide the synthetic route.

A key challenge in these total syntheses is the protection and deprotection of the multiple functional groups present in the this compound unit. Orthogonal protecting group strategies are often employed to selectively unmask the amino and hydroxyl groups at different stages of the synthesis.

Development of Synthetic Precursors and Intermediates for this compound

The efficient synthesis of this compound relies on the availability of suitable starting materials and the development of key intermediates.

A reported synthetic route to the related compound, (S)-2,6-diamino-5-oxohexanoic acid, utilizes L-2-aminoadipic acid as a starting material. google.com This approach involves a four-step sequence including protection of the α-amino group, cyclization, introduction of the second amino group, and subsequent hydrolysis. This highlights L-2-aminoadipic acid as a viable precursor.

The synthesis proceeds through several key intermediates:

Compound 1: L-2-aminoadipic acid reacts with 9-fluorenylmethyl-N-succinimidyl carbonate. google.com

Compound 2: Compound 1 reacts with paraformaldehyde under acidic catalysis. google.com

Compound 3: Compound 2 reacts with di-tert-butyl dicarbonate, pyridine, and ammonium (B1175870) carbonate. [3.0]

The final step involves the reaction of Compound 3 with lithium hydroxide (B78521) to yield the target compound. google.com

Another approach to a related structure involves the enzymatic synthesis of unprotected α,β-diamino acids through direct asymmetric Mannich reactions catalyzed by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.gov This biocatalytic method allows for the one-step asymmetric synthesis of complex diamino acids.

The following table lists some potential precursors and intermediates for the synthesis of this compound and its analogs:

| Compound Name | Role in Synthesis |

| L-2-Aminoadipic acid | Starting material for (S)-2,6-diamino-5-oxohexanoic acid. google.com |

| 9-Fluorenylmethyl-N-succinimidyl carbonate | Protecting group reagent. google.com |

| Di-tert-butyl dicarbonate | Protecting group reagent. google.com |

| Pyridoxal 5'-phosphate (PLP)-dependent enzyme | Catalyst for asymmetric Mannich reactions. nih.gov |

Enzymology and Mechanistic Interactions of 2,6 Diamino 5 Hydroxyhexanoic Acid with Biological Macromolecules

Catalytic Mechanisms of Enzymes Utilizing or Modifying 2,6-Diamino-5-hydroxyhexanoic Acid (e.g., Lysyl Hydroxylases, Collagen Glycosyltransferases)

In biological systems, particularly in collagen biosynthesis, lysine (B10760008) residues undergo sequential post-translational modifications. The initial step is the hydroxylation of lysine to form 5-hydroxylysine (B44584), a reaction catalyzed by lysyl hydroxylases (LH/PLODs). Following this, the hydroxylysine residue serves as a substrate for collagen glycosyltransferases, which are crucial for collagen maturation.

One such enzyme is the human hydroxylysine galactosyltransferase GLT25D1 (also known as COLGALT1). This enzyme is a homodimer, with each monomer containing two distinct domains: GT1 and GT2. While both domains can bind metal ion cofactors and the donor substrate UDP-α-galactose, the primary catalytic activity resides within the GT2 domain. The catalytic site in the GT2 domain is characterized by an unusual Glu-Asp-Asp (EDD) motif, which is critical for coordinating the Mn²⁺ cofactor essential for its function. The GT1 domain, while not directly catalytic, plays a structural role; its binding of a Ca²⁺ ion and UDP-α-galactose is important for folding stability. The dimeric structure of GLT25D1/COLGALT1 is also vital, providing a contact site for assembling multi-enzyme complexes with lysyl hydroxylase-glycosyltransferase partner enzymes. The ultimate product of this enzymatic cascade on collagen is the highly conserved α-(1,2)-glucosyl-β-(1,O)-galactosyl-5-hydroxylysine modification.

Table 1: Enzymes Modifying this compound

| Enzyme | Function | Catalytic Features |

|---|---|---|

| Lysyl Hydroxylases (LH/PLODs) | Catalyze the hydroxylation of lysine residues to form 5-hydroxylysine within collagen. | Metal ion-dependent enzymes. |

| Collagen Glycosyltransferases (GLT25D1/COLGALT1) | Catalyze the galactosylation of 5-hydroxylysine residues on collagen. | Dimeric enzyme; GT2 domain contains the catalytic site with an unusual Glu-Asp-Asp (EDD) motif for Mn²⁺ binding. |

This compound as an Inhibitor of Key Metabolic Enzymes: Focus on Glutamine Synthetase (GS)

Beyond its role as a substrate in collagen synthesis, this compound has been identified as an inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism across various organisms. nih.govdiva-portal.org Glutamine synthetase catalyzes the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849). diva-portal.org Inhibition of this enzyme can have profound effects on cellular metabolism. The inhibitory activity of hydroxylysine has been observed against GS from diverse sources, including bacteria, plants, and animals. nih.govdiva-portal.org For instance, DL-allo-delta-hydroxylysine is a known inhibitor of GS, and its effects have been studied in the context of rat liver metabolism and human cancer cell lines. capes.gov.brnih.gov

Specifically, the (2S,5R) stereoisomer of this compound has been identified as an inhibitor of Mycobacterium tuberculosis glutamine synthetase, highlighting its potential as a starting point for the development of antitubercular agents. nih.govdiva-portal.org

While this compound is a confirmed inhibitor of glutamine synthetase, detailed structural information, such as a co-crystal structure of the inhibitor bound to the enzyme's active site, is not extensively documented in the available research. Its inhibitory action is likely due to its structural similarity to the natural substrate, L-glutamate. As an amino acid analogue, it is presumed to compete with L-glutamate for binding at the enzyme's active site.

Studies have used the known inhibitory activity of this compound as a foundation for further drug discovery efforts. For example, it was identified through a literature survey as a known inhibitor of GS and subsequently used as a reference compound in structure-based virtual screening campaigns to find novel inhibitors. nih.govdiva-portal.org These campaigns dock thousands of compounds into the enzyme's active site to predict binding, but the precise interactions of this compound itself are not explicitly detailed. nih.gov

Kinetic studies have quantified the inhibitory potency of this compound against glutamine synthetase from different species. The (2S,5R) isomer was found to inhibit Mycobacterium tuberculosis GS with a half-maximal inhibitory concentration (IC₅₀) of 610 ± 15 µM. nih.govdiva-portal.org For the glutamine synthetase from Salmonella typhimurium, the same isomer exhibited an inhibition constant (Kᵢ) of 40 µM. diva-portal.org Research also confirms its inhibitory activity against sheep brain and soybean GS, although specific kinetic values are not provided in the search results. diva-portal.org Thermodynamic parameters for this inhibition have not been reported in the available literature.

Table 2: Kinetic Parameters of Glutamine Synthetase Inhibition by (2S,5R)-2,6-Diamino-5-hydroxyhexanoic Acid

| Enzyme Source | Parameter | Value | Reference(s) |

|---|---|---|---|

| Mycobacterium tuberculosis | IC₅₀ | 610 ± 15 µM | nih.govdiva-portal.org |

| Salmonella typhimurium | Kᵢ | 40 µM | diva-portal.org |

Interaction with Other Enzymes and Transport Systems (e.g., Bacterial Cell Wall Synthesis Enzymes, Carboxamide Reductases)

The interaction of this compound extends to enzymes involved in bacterial cell wall synthesis, primarily by interfering with lysine metabolism. In Streptococcus faecalis, hydroxylysine can mimic lysine, leading to the inhibition of the biosynthetic pathway. nih.gov It was shown to inhibit aspartokinase, the first enzyme in the lysine biosynthesis pathway, and also to cause the repression of downstream enzymes like diaminopimelic acid decarboxylase. nih.gov This interference can lead to the incorporation of hydroxylysine into the cell wall mucopeptide, which in turn affects cell stability and lysis. nih.govasm.org However, the presence of hydroxylysine in bacterial peptidoglycan is often noted under specific laboratory conditions, such as lysine deprivation, and the exact mechanism of its incorporation remains unclear. oup.com

Based on the conducted research, no information is available regarding the interaction of this compound with carboxamide reductases.

Biological Functions and Roles of 2,6 Diamino 5 Hydroxyhexanoic Acid: Mechanistic Investigations

Contribution to Collagen and Elastin Architecture: Mechanistic Insights into Cross-Link Formation and Tissue Stability

2,6-Diamino-5-hydroxyhexanoic acid, more commonly known as hydroxylysine, is a critical amino acid in the formation and stabilization of collagen, the most abundant protein in mammals. opticoll.combritannica.com It is synthesized from lysine (B10760008) through a post-translational modification catalyzed by lysyl hydroxylase enzymes. wikipedia.orgnih.gov This hydroxylation is essential for the subsequent steps that ensure the structural integrity and mechanical strength of connective tissues like bone, skin, tendons, and ligaments. opticoll.comontosight.ai

The primary role of hydroxylysine in collagen architecture is its participation in the formation of covalent intermolecular cross-links. opticoll.comnih.gov This process begins with the enzymatic oxidation of specific lysine and hydroxylysine residues by lysyl oxidase, which converts their amine side chains into aldehydes. annualreviews.orgrsc.org These aldehydes then spontaneously react with other lysine, hydroxylysine, or aldehyde residues on adjacent collagen molecules to form stable cross-links. annualreviews.orgrsc.org

Two main pathways for cross-linking exist, one starting from lysine (the allysine (B42369) pathway) and the other from hydroxylysine (the hydroxyallysine pathway). The hydroxyallysine pathway is predominant in most connective tissues, with the notable exception of skin. annualreviews.org This pathway leads to the formation of mature, trifunctional 3-hydroxypyridinium (B1257355) cross-links known as hydroxylysyl pyridinoline (B42742) (HP) and lysyl pyridinoline (LP). annualreviews.org These cross-links are crucial for the stability and tensile strength of collagen fibrils. opticoll.comontosight.ai The formation of these stabilizing cross-links is a sequential process that is vital for the biomechanical functions of type I collagen fibrils. nih.gov

| Enzyme | Function in Cross-Link Formation | Cofactors |

| Lysyl Hydroxylase | Catalyzes the hydroxylation of lysine residues to form hydroxylysine. nih.govtaylorandfrancis.com | Vitamin C, Iron taylorandfrancis.com |

| Lysyl Oxidase | Initiates cross-linking by oxidizing lysine and hydroxylysine residues to form aldehydes. annualreviews.orgnih.gov | Copper researchgate.net |

Role in Prokaryotic Physiology: Cell Wall Integration and Bacterial Growth Modulation

Beyond its well-established role in eukaryotes, this compound (hydroxylysine) also plays a role in the physiology of certain prokaryotes. Research has demonstrated its ability to be incorporated into the cell wall structure of some bacteria, where it can influence growth and survival.

In Staphylococcus aureus, for example, hydroxylysine can be integrated into the cell wall peptidoglycan, apparently substituting for lysine. nih.gov Studies have shown its incorporation into the cell-wall precursor UDP-N-acetylmuramyl peptide. nih.gov This integration into the mucopeptides of the cell wall was observed in resting cultures and could be inhibited by the presence of penicillin or an excess of lysine. nih.gov

This incorporation is not without consequence for the bacterium. Hydroxylysine has been observed to act as a growth inhibitor for S. aureus. nih.gov This inhibitory effect can be reversed by the addition of lysine to the growth medium, suggesting that hydroxylysine competes with lysine for incorporation into essential structures. nih.gov

Similarly, in Saccharomyces (a yeast, which is a eukaryote, but demonstrates a relevant metabolic interaction), hydroxylysine acts as a growth inhibitor by mimicking lysine and interfering with its biosynthesis pathway. nih.govnih.gov This interference limits the availability of lysine necessary for normal cellular processes. nih.govnih.gov

In other bacteria, such as E. coli, enzymes capable of hydroxylating lysine have been identified, like the lysine N-hydroxylase enzyme IucD. wikipedia.org Furthermore, the post-translational hydroxylation of a specific lysine residue in the bacterial elongation factor P (EF-P) is crucial for efficient protein synthesis. ontosight.ai This modification, carried out by a hydroxylase enzyme, enhances EF-P's interaction with the ribosome, which is vital for bacterial growth, survival, and adaptation to stressful conditions. ontosight.ai This pathway has even been considered a potential target for the development of new antibacterial therapies. ontosight.ai

| Organism | Effect of Hydroxylysine | Mechanism |

| Staphylococcus aureus | Growth inhibition, incorporation into cell wall. nih.gov | Substitutes for lysine in peptidoglycan synthesis. nih.gov |

| Saccharomyces | Growth inhibition. nih.govnih.gov | Mimics lysine, inhibiting its biosynthesis. nih.govnih.gov |

| General Bacteria | Essential for protein synthesis. ontosight.ai | Hydroxylation of elongation factor P (EF-P) is necessary for its function. ontosight.ai |

Participation in Nitrogen Metabolism and Amino Acid Homeostasis

This compound (hydroxylysine) is intricately linked to nitrogen metabolism and the maintenance of amino acid balance, primarily through its relationship with the essential amino acid lysine. As a hydroxylated derivative of lysine, its synthesis and degradation are part of the broader network of amino acid metabolic pathways. wikipedia.orgwikipedia.org

The biosynthesis of hydroxylysine is a post-translational event occurring on protein-bound lysine residues, not on free lysine. nih.govresearchgate.net This means that free hydroxylysine is not incorporated into collagen; instead, lysine within the newly synthesized collagen chains is hydroxylated. researchgate.net The enzymes responsible, lysyl hydroxylases, are iron-containing and require cofactors like vitamin C for their activity, highlighting a connection to nutritional status. taylorandfrancis.com

In terms of catabolism, inborn errors of hydroxylysine metabolism, such as glutaric aciduria type 1, underscore its metabolic significance. taylorandfrancis.com The degradation of hydroxylysine is connected to the catabolic pathways of lysine and tryptophan through the 2-oxoadipate dehydrogenase complex. wikipedia.org

Hydroxylysine can also influence the homeostasis of other amino acids. In Saccharomyces, it acts as a regulatory molecule, mimicking lysine to control its biosynthesis. nih.govnih.gov It can inhibit the activity of homocitrate synthase, the first enzyme in the lysine biosynthetic pathway, and affect the levels of other enzymes like saccharopine reductase. nih.govnih.gov This demonstrates a feedback-like mechanism where a derivative of an amino acid can regulate its own precursor's production, thereby maintaining metabolic balance. nih.gov

While hydroxylysine is essential for specific functions, particularly in collagen, it cannot typically be used in place of lysine for general protein synthesis or to support growth in organisms that are auxotrophic for lysine. nih.govnih.gov This specificity ensures that it is channeled correctly into its structural roles rather than being used as a general-purpose amino acid.

Biomarker Potential in Connective Tissue Turnover and Disease Pathogenesis

The unique presence of this compound (hydroxylysine) and its cross-linking derivatives, hydroxylysyl pyridinoline (HP) and lysyl pyridinoline (LP), almost exclusively in collagen and their release during collagen degradation makes them valuable biomarkers for monitoring connective tissue turnover. nih.govnih.gov These molecules are liberated into circulation during the breakdown of mature collagen and are subsequently excreted in the urine. nih.gov

The measurement of urinary HP and LP provides a sensitive and specific index of bone resorption. nih.gov Unlike some other markers, they are not significantly derived from the breakdown of newly synthesized collagen, but rather from the degradation of mature, cross-linked collagen, which is a hallmark of osteoclastic activity. nih.gov Elevated levels of these pyridinium (B92312) cross-links are observed in conditions characterized by increased bone turnover, such as Paget's disease of bone, primary hyperparathyroidism, and postmenopausal osteoporosis. nih.gov For instance, postmenopausal women show a two- to three-fold increase in HP and LP excretion, reflecting the known increase in bone resorption after menopause. nih.gov

In addition to pyridinium cross-links, glycosylated forms of hydroxylysine, such as galactosyl-hydroxylysine (GHYL) and glucosyl-galactosyl-hydroxylysine (B15495863) (GGHYL), are also released during collagen degradation and can serve as biomarkers. nih.govresearchgate.net GHYL is considered a more specific biomarker for bone resorption because it is primarily derived from bone collagen, whereas GGHYL can also be found in other tissues like the skin. nih.gov Urinary GHYL has been used to assess fracture risk in women with postmenopausal osteoporosis. nih.gov

The utility of these biomarkers extends to various diseases affecting connective tissues. nih.govresearchgate.net For example, heritable disorders like hydroxylysine-deficient collagen disease are characterized by altered collagen metabolism and can be diagnosed by analyzing hydroxylysine levels. nih.gov In the context of joint diseases, some studies suggest that markers of collagen degradation, such as hydroxyproline (B1673980) (a related hydroxylated amino acid), could help in differentiating between osteoarthritis and rheumatoid arthritis in their early stages. researchgate.netresearchgate.net The monitoring of these biomarkers can aid in the clinical investigation of metabolic bone diseases, assessing disease activity, and potentially monitoring therapeutic response. nih.govnih.gov

| Biomarker | Source Tissue(s) | Clinical Significance |

| Hydroxylysyl Pyridinoline (HP) | Bone, Cartilage nih.gov | Marker of bone resorption; elevated in osteoporosis, Paget's disease. nih.gov |

| Lysyl Pyridinoline (LP) | Bone, Cartilage nih.gov | Marker of bone resorption; often measured alongside HP. nih.gov |

| Galactosyl-hydroxylysine (GHYL) | Primarily Bone nih.gov | Specific marker for bone resorption; used to evaluate fracture risk. nih.gov |

| Glucosyl-galactosyl-hydroxylysine (GGHYL) | Bone, Skin, C1q nih.gov | Marker of general collagen turnover. nih.gov |

Advanced Analytical and Spectroscopic Characterization of 2,6 Diamino 5 Hydroxyhexanoic Acid

Chromatographic Techniques for Separation and Quantification: HPLC, LC-MS, GC-MS Method Development and Validation

The separation and quantification of 2,6-diamino-5-hydroxyhexanoic acid are routinely achieved using various chromatographic methods. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS has proven to be a powerful tool for the analysis of this compound in complex biological matrices. In one method, an UltiMate 3000 liquid chromatograph coupled to a Q Exactive Plus mass spectrometer was used. nih.gov The mass spectrometer operated in full scan mode with a mass-to-charge ratio (m/z) range of 100–1,000. nih.gov Another established LC-MS method utilizes a UPLC Q-Tof Premier instrument from Waters. nih.govmassbank.eu This setup, employing electrospray ionization (ESI) in positive mode, has been used to generate MS2 data for the compound. nih.govmassbank.eu The collision energy is typically ramped (e.g., 5-60 V) to induce fragmentation for structural confirmation. nih.govmassbank.eu

A study on keloid metabolomics utilized an LC-MS/MS method with an UltiMate 3000 liquid chromatograph and a Q Exactive Plus mass spectrometer. nih.gov The ESI-MSn experiments were conducted with spray voltages of 3.5 kV in positive mode and -2.5 kV in negative mode. The sheath gas and auxiliary gas were set to 30 and 10 arbitrary units, respectively, with a capillary temperature of 325°C. nih.gov The full scan mass resolution was 70,000 over an m/z range of 81-1,000. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of the polar functional groups of this compound is necessary to increase its volatility. The Human Metabolome Database provides predicted GC-MS data for the tetrakis(trimethylsilyl) derivative of the compound. hmdb.ca This suggests that a common approach involves silylation prior to analysis. While specific experimental details for this compound are not extensively published, methods developed for similar modified amino acids often involve a two-step derivatization process. This typically includes esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. The resulting derivative is then analyzed by GC-MS, often using a capillary column coated with a non-polar or medium-polarity stationary phase.

Interactive Data Table: Chromatographic Methods for this compound Analysis

| Technique | Instrument | Ionization Mode | Precursor m/z | Key Fragments (m/z) | Reference |

| LC-MS/MS | UPLC Q-Tof Premier, Waters | Positive ESI | 163.10824 | 145.0987, 128.0711, 100.0762, 82.0658, 133.0522 | nih.govmassbank.eu |

| LC-MS/MS | TQD, Waters | Positive ESI | 163.21 | 128.0707, 100.0755, 82.065, 163.1084, 145.0975 | nih.gov |

| LC-MS/MS | Q Exactive Plus, Thermo Fisher | Positive/Negative ESI | Not specified | Not specified | nih.gov |

| GC-MS | Not specified | Electron Ionization (predicted) | Not applicable (derivatized) | Not specified | hmdb.ca |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural and stereochemical analysis of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC) NMR experiments provide critical information about the chemical environment of each atom and their connectivity.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 5-hydroxylysine (B44584) (a common synonym for the compound) in D₂O shows distinct signals for the protons along the carbon backbone. Experimental data from the Human Metabolome Database, acquired at 600 MHz in H₂O, provides a reference spectrum. hmdb.ca Although specific peak assignments are not fully annotated in all public spectra, the general regions for the different proton signals can be inferred. The α-proton (H2) typically resonates downfield due to the influence of the adjacent carboxylic acid and amino groups. The protons on carbons 3 and 4 appear as complex multiplets in the aliphatic region, while the proton at C5 (adjacent to the hydroxyl group) and the protons at C6 (adjacent to the second amino group) will also have characteristic chemical shifts.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton. Experimental data for this compound in D₂O shows the following chemical shifts: 174.96 ppm (C=O), 67.94 ppm (C-5), 55.29 ppm (C-2), 45.16 ppm (C-6), 30.51 ppm, and 27.34 ppm (C-3 and C-4). nih.gov The downfield signal at 174.96 ppm is characteristic of the carboxylic acid carbon. The signals at 67.94 ppm and 55.29 ppm correspond to the carbons bearing the hydroxyl and α-amino groups, respectively. The signal at 45.16 ppm is assigned to the carbon adjacent to the ε-amino group, while the remaining two signals represent the methylene (B1212753) carbons of the aliphatic chain. nih.gov

2D NMR Spectroscopy:

Two-dimensional NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to correlate the proton and carbon signals, confirming the assignments made from the 1D spectra. hmdb.ca The HSQC spectrum of 5-hydroxylysine clearly shows the correlations between each proton and the carbon to which it is attached. hmdb.ca This is particularly useful for unambiguously assigning the signals of the methylene groups (C3 and C4) and for confirming the positions of the hydroxyl and amino groups. Conformational features and the ionization states of the lysine (B10760008) side chain can be further investigated using specialized NMR techniques, such as those involving stereo-array isotope labeling. copernicus.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon Atom | Chemical Shift (ppm) | Reference |

| C1 (C=O) | 174.96 | nih.gov |

| C2 | 55.29 | nih.gov |

| C3 | 27.34 | nih.gov |

| C4 | 30.51 | nih.gov |

| C5 | 67.94 | nih.gov |

| C6 | 45.16 | nih.gov |

Mass Spectrometry (MS/MS) for Structural Identification and Metabolomics Profiling

Tandem mass spectrometry (MS/MS) is a key technique for the structural identification of this compound and its quantification in metabolomics studies. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a fingerprint for the molecule.

In positive ion mode, this compound readily forms a protonated molecule [M+H]⁺ with an m/z of approximately 163.108. nih.govmassbank.eu The fragmentation of this precursor ion leads to several characteristic product ions. Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as COOH or H₂O + CO).

A prominent fragment is often observed at m/z 145, corresponding to the loss of water from the precursor ion. Another significant fragment appears at m/z 128, which can be attributed to the loss of both a water molecule and an ammonia molecule, or the loss of the carboxyl group. The ion at m/z 100 is likely formed by further fragmentation, while the ion at m/z 82 is also a characteristic fragment. nih.govmassbank.eu

In metabolomics profiling, the unique fragmentation pattern of this compound allows for its specific detection and quantification even in highly complex mixtures like biofluids. For instance, a study identified 5-hydroxylysine as a potential metabolic indicator for keloid severity using an LC-MS/MS-based metabolomics approach. nih.gov

Interactive Data Table: Key MS/MS Fragments of Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Reference |

| 163.10824 | 145.0987 | H₂O | nih.govmassbank.eu |

| 163.10824 | 128.0711 | H₂O + NH₃ or COOH | nih.govmassbank.eu |

| 163.10824 | 100.0762 | Further fragmentation | nih.govmassbank.eu |

| 163.10824 | 82.0658 | Further fragmentation | nih.govmassbank.eu |

Spectrophotometric and Potentiometric Studies in Elucidating Metal Ion Complexation and Coordination Chemistry

The presence of multiple donor atoms (two amino groups, a hydroxyl group, and a carboxyl group) in this compound makes it an effective chelating agent for various metal ions. Spectrophotometric and potentiometric titrations are classical methods used to study the stoichiometry and stability of the metal complexes formed.

Spectrophotometric Studies:

UV-Vis spectrophotometry can be used to monitor the formation of metal complexes. When this compound binds to a metal ion, changes in the electronic environment of the chromophores (if any) or charge-transfer bands can lead to shifts in the absorption spectrum. By systematically varying the metal-to-ligand ratio (Job's plot) or by titrating the ligand with a metal salt, the stoichiometry of the resulting complex can be determined. The stability constants of the complexes can also be calculated from the spectrophotometric data.

Potentiometric Studies:

Potentiometric titration is a highly accurate method for determining the protonation constants of the ligand and the stability constants of its metal complexes. The titration of this compound with a standard base in the absence and presence of a metal ion allows for the calculation of these thermodynamic parameters. The titration curve in the presence of a metal ion is displaced to lower pH values compared to the titration of the free ligand, indicating the release of protons upon complex formation. By analyzing the shape and displacement of the titration curves, the stoichiometry of the complexes (e.g., ML, ML₂, MLH, etc.) and their corresponding formation constants can be determined.

While specific, detailed studies on the metal complexation of this compound are not widely available in the provided search results, the principles outlined above are standard approaches for characterizing the coordination chemistry of such polyfunctional amino acids.

Computational Chemistry and Molecular Modeling of 2,6 Diamino 5 Hydroxyhexanoic Acid Systems

Molecular Docking and Virtual Screening for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening utilizes this method to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme.

As of now, specific molecular docking or virtual screening studies published in peer-reviewed literature focusing exclusively on 2,6-diamino-5-hydroxyhexanoic acid are not available. Such studies would be invaluable in identifying its potential protein targets and understanding its biological roles.

Prediction of Binding Affinities and Interaction Hotspots

Binding affinity prediction estimates the strength of the non-covalent interactions between a ligand and its receptor. Identifying interaction hotspots, which are key residues contributing the most to the binding energy, is crucial for understanding the specificity of these interactions.

Currently, there is a lack of published research detailing the prediction of binding affinities and interaction hotspots specifically for this compound with any biological target.

Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics and Stability of this compound Complexes

Molecular dynamics simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. These simulations can reveal the conformational changes that occur upon ligand binding and assess the stability of the resulting complex.

There are no specific molecular dynamics simulation studies in the existing scientific literature that focus on the conformational dynamics and stability of complexes involving this compound.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Reaction Mechanism Elucidation

Quantum mechanical calculations are used to study the electronic structure of molecules in detail, providing insights into their reactivity. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods allow for the study of chemical reactions in the complex environment of a protein active site.

Detailed quantum mechanical or QM/MM studies on the electronic structure and reaction mechanisms of this compound are not currently present in the scientific literature.

Structure-Based Drug Design and Inhibitor Optimization Strategies

Structure-based drug design relies on the three-dimensional structure of a biological target to design and optimize small molecules that can modulate its function. This approach is instrumental in modern drug discovery.

There is no available research on the application of structure-based drug design or inhibitor optimization strategies that specifically target enzymes or receptors interacting with this compound.

Coordination Chemistry of 2,6 Diamino 5 Hydroxyhexanoic Acid with Metal Ions

Characterization of Coordination Sites and Ligand Binding Modes (e.g., α-amino acid-like, ethanolamino-like)

Detailed experimental studies identifying the specific atoms of 2,6-diamino-5-hydroxyhexanoic acid that coordinate with different metal ions are not present in the available literature. Based on the structure of the molecule, several binding modes can be hypothesized. The α-amino acid moiety (comprising the α-amino group and the carboxyl group) is a common binding site for metal ions in amino acids. oup.com This would constitute an "α-amino acid-like" binding mode.

Additionally, the presence of the hydroxyl group at the 5-position and the amino group at the 6-position could allow for an "ethanolamino-like" chelation, where a metal ion is bound by the oxygen of the hydroxyl group and the nitrogen of the adjacent amino group. The relative preference for these and other potential binding modes would depend on factors such as the specific metal ion, the pH of the solution, and the stereochemistry of the ligand. Without empirical data from techniques like NMR or IR spectroscopy, these remain theoretical possibilities.

Formation and Stability Constants of this compound Metal Complexes

The formation or stability constant (K) is a crucial parameter in coordination chemistry, quantifying the strength of the interaction between a metal ion and a ligand in solution. oup.comrsc.org Unfortunately, no experimentally determined stability constants for metal complexes of this compound could be located in the reviewed literature.

For context, studies on similar amino acids like proline and hydroxyproline (B1673980) have determined their stability constants with various divalent metal ions such as Co²⁺, Ni²⁺, and Cu²⁺. Current time information in Bangalore, IN. These studies provide a framework for how such measurements are conducted, typically using potentiometric titration. Current time information in Bangalore, IN. However, the unique structural features of this compound, particularly the additional amino and hydroxyl groups, would lead to different stability constants compared to simpler amino acids.

A hypothetical data table for stability constants would typically be presented as follows, but is currently unpopulated due to a lack of data:

Table 1: Hypothetical Stability Constants (log K) of Metal-2,6-Diamino-5-hydroxyhexanoic Acid Complexes

| Metal Ion | log K₁ | log K₂ | Conditions |

|---|---|---|---|

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

K₁ and K₂ represent the stepwise formation constants for the 1:1 and 1:2 metal-ligand complexes, respectively.

Structural Elucidation of Metal-2,6-Diamino-5-hydroxyhexanoic Acid Complexes

Therefore, details regarding the coordination geometry (e.g., octahedral, square planar), the specific donor atoms involved, and the intramolecular interactions within such complexes remain unknown.

A hypothetical table for structural data would include the following parameters, which are currently unavailable:

Table 2: Hypothetical Structural Data for Metal-2,6-Diamino-5-hydroxyhexanoic Acid Complexes

| Complex Formula | Crystal System | Space Group | Metal-Donor Bond Lengths (Å) |

|---|---|---|---|

| Data not available | - | - | - |

| Data not available | - | - | - |

Biological and Environmental Implications of Metal Ion Sequestration by this compound

The ability of amino acids and their derivatives to bind metal ions can have significant biological and environmental consequences. In biological systems, amino acids like histidine and proline are involved in metal binding and can play roles in mitigating heavy metal stress. rsc.org Molecules that can sequester metal ions are known as chelating agents and are important in contexts ranging from treating metal intoxication to nutrient transport.

Given its structure, this compound has the potential to act as a chelating agent. Its ability to sequester essential or toxic metal ions could have implications for biological processes and environmental metal cycling. For instance, in plants, modified amino acids are known to be involved in the detoxification of heavy metals. rsc.org However, without specific studies on the metal-binding properties of this compound, any discussion of its biological or environmental roles in metal sequestration remains speculative.

Emerging Research Frontiers and Methodological Innovations in 2,6 Diamino 5 Hydroxyhexanoic Acid Studies

Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Systemic Analysis

The integration of "omics" technologies, particularly proteomics and metabolomics, is enabling a more holistic understanding of 2,6-diamino-5-hydroxyhexanoic acid's function within complex biological systems. These high-throughput techniques allow for the simultaneous analysis of numerous proteins and metabolites, painting a detailed picture of the molecular landscape.

Proteomics has been instrumental in identifying and characterizing proteins that contain this compound, a post-translational modification crucial for the function of proteins like collagen. wikipedia.orgresearchgate.net Tryptic peptide mapping, coupled with liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of these analyses, allowing researchers to pinpoint the exact location of this modification within a protein's sequence. nih.gov For instance, studies have identified hydroxylysine in recombinant monoclonal antibodies produced in Chinese hamster ovary (CHO) cells, suggesting the activity of a lysyl hydroxylase enzyme homolog. nih.gov This modification often occurs at a specific consensus sequence (XKG), though not all such sequences within a protein are necessarily hydroxylated. nih.gov Proteomics also plays a critical role in analyzing collagen cross-links, which are essential for the stability and mechanical strength of connective tissues. nih.govresearchgate.net

Metabolomics , the large-scale study of small molecules, has emerged as a powerful tool for investigating the role of free this compound and its metabolites. Non-targeted LC-MS-based metabolomic profiling has identified 5-hydroxylysine (B44584) as a potential metabolic indicator for the severity of keloids, a type of fibrotic skin disease. nih.govnih.gov In these studies, an increase in peptides and specifically 5-hydroxylysine was observed in keloid tissue compared to normal skin. nih.govnih.gov Furthermore, metabolomics studies have linked elevated levels of 5-hydroxylysine to an increased risk of cardiovascular events in patients with heart failure, suggesting its role as a marker for collagen degradation and tissue remodeling. mdpi.com

The combined power of these omics approaches provides a multi-faceted view of this compound's significance, from its incorporation into structural proteins to its circulation as a metabolite indicative of physiological and pathological processes.

Advanced Spectroscopic Techniques for High-Resolution Structural Analysis

The precise structural elucidation of this compound and its derivatives is fundamental to understanding its function. Advanced spectroscopic techniques are providing increasingly detailed views of its atomic arrangement and its interactions within larger biomolecules.

Mass Spectrometry (MS) is a cornerstone technology in this field. High-resolution MS, often coupled with liquid chromatography (LC-MS), is extensively used for the identification and quantification of this compound in complex biological samples. researchgate.netcreative-proteomics.com Tandem mass spectrometry (MS/MS or MSn) experiments are crucial for confirming its presence and distinguishing it from other modifications with the same mass, such as sequence variants. nih.gov Techniques like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron transfer dissociation (ETD) are employed to fragment peptides, allowing for the precise localization of the hydroxylation site. nih.gov These methods have been vital in mapping the extensive post-translational modifications, including hydroxylation, in proteins like the α1(V) collagen chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers complementary information, providing detailed insights into the three-dimensional structure of molecules in solution. 1H and 13C NMR have been used to identify and characterize isolated hydroxylysine and its diastereomers. nih.govresearchgate.net For example, 1H NMR spectroscopy has been used to identify the products of enzymatic hydroxylation of L-lysine (B1673455), confirming the stereochemistry of the resulting hydroxylysine isomers. nih.gov NMR is also invaluable for studying the conformation of hydroxylysine-containing peptides, which is crucial for understanding the structure of collagen. acs.org While challenging in aqueous solutions, specialized NMR techniques can observe the hydroxyl protons, providing data on hydrogen bonding and side-chain conformations. nih.gov

These advanced spectroscopic methods, often used in combination, are indispensable for the detailed structural characterization of this compound, from the free amino acid to its form within complex protein structures.

Novel Computational Algorithms and AI-Driven Approaches in Compound Discovery and Characterization

The fields of computational biology and artificial intelligence (AI) are revolutionizing the study of amino acids and their modifications, including this compound. These approaches accelerate discovery and provide predictive insights that complement experimental work.

Computational Algorithms are increasingly used to predict and analyze post-translational modifications (PTMs). wikipedia.org For instance, algorithms can identify potential hydroxylation sites in protein sequences, guiding experimental verification. nih.gov Molecular docking simulations, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, can be used to study the interaction of substrates with enzymes like lysyl hydroxylase. nih.gov These simulations help in identifying key amino acid residues ("hot spots") for site-directed mutagenesis to improve enzyme activity. nih.gov Furthermore, computational methods are used to analyze multiple sequence alignments to understand the evolutionary conservation of hydroxylation sites. nih.gov

Biotechnological Applications and Sustainable Production of this compound

The unique properties of this compound make it a valuable compound, and research is increasingly focused on developing biotechnological methods for its sustainable production and application.

Biotechnological Production offers an environmentally friendly alternative to complex chemical syntheses. acs.orgnih.govresearchgate.netrsc.org A key strategy involves the use of enzymes, specifically L-lysine hydroxylases. nih.gov Researchers have successfully used gene mining and phylogenetic analysis to discover new L-lysine hydroxylases from various microorganisms. nih.gov These enzymes can stereospecifically hydroxylate L-lysine at different positions. By overexpressing these enzymes in host organisms like Escherichia coli, it is possible to establish whole-cell biocatalyst systems for the production of specific hydroxylysine isomers. nih.gov This approach has demonstrated high efficiency, with studies reporting the production of (2S,3S)-3-hydroxylysine and (2S,4R)-4-hydroxylysine on a gram-per-liter scale. nih.gov Enzymatic synthesis is attractive for industrial applications as it can utilize inexpensive starting materials and operate under mild conditions. nih.gov

Applications of biotechnologically produced this compound and its derivatives are varied. It serves as an important chiral building block, or "synthon," for the synthesis of pharmaceutical agents. nih.govnih.gov For example, certain stereoisomers of hydroxylysine are intermediates in the synthesis of potent protein kinase C inhibitors. nih.gov Furthermore, the glycosylated forms of 5-hydroxylysine are crucial for the biological activity of collagen-like proteins such as adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown. rsc.orgrsc.org The ability to synthesize peptides containing glycosylated hydroxylysine is a critical step toward developing agonists for the adiponectin receptor, which could be used to treat type II diabetes. rsc.org

The continued development of these biotechnological approaches promises to make this compound more accessible for research and for the development of new therapeutics and biomaterials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing enantiomerically pure (2S,5R)-5-hydroxylysine, and what are their key methodological considerations?

- Answer : A concise four-step synthesis employs diphenyloxyazinones and Williams' glycine templates. Step 1 involves enantioselective alkylation of a glycine-derived oxazinone. Step 2 introduces the hydroxyl group via stereocontrolled oxidation. Step 3 removes protecting groups, and Step 4 isolates the product via ion-exchange chromatography. Yields >70% are achievable with strict control of reaction pH (<9) and temperature (0–4°C during alkylation) to minimize racemization .

Q. How does 2,6-diamino-5-hydroxyhexanoic acid contribute to collagen stability, and what experimental approaches validate its role?

- Answer : As a post-translational modification of lysine in collagen, it facilitates cross-linking via aldehyde intermediates (e.g., allysine). Researchers use mass spectrometry to map hydroxylation sites in collagen peptides and quantify cross-link density using HPLC-UV after enzymatic digestion. Knockout models of lysyl hydroxylase (PLOD enzymes) confirm its necessity for tissue tensile strength .

Q. What analytical techniques are recommended for assessing the purity and stereochemical integrity of 5-hydroxylysine derivatives?

- Answer :

- TLC : Use silica gel plates with butanol/acetic acid/water (4:1:1) for baseline separation (Rf = 0.3 for hydrochloride salt) .

- HPLC : Chiral columns (e.g., Chirobiotic T) with UV detection at 210 nm resolve (2S,5R)-, (2S,5S)-, and other stereoisomers .

- NMR : H-NMR δ 3.8–4.2 ppm (hydroxy proton) and C-NMR δ 175 ppm (carboxyl) confirm structural integrity .

Advanced Research Questions

Q. How do stereoisomers of 5-hydroxylysine differentially modulate glutamine synthetase activity in Mycobacterium tuberculosis, and what experimental strategies resolve these effects?

- Answer : The (2S,5R)-isomer inhibits glutamine synthetase (IC₅₀ = 12 µM) by competing with ATP binding, as shown via in silico docking (PDB: 1HTC) and enzymatic assays. To isolate stereoisomer-specific effects:

- Synthesize all four stereoisomers using chiral auxiliaries .

- Perform kinetic assays (v vs. [S]) with purified enzyme and LC-MS quantification of glutamine .

Q. What challenges arise in quantifying 5-hydroxylysine in complex biological matrices, and how are they methodologically addressed?

- Answer : Challenges include low abundance (<0.1% of total amino acids in serum) and matrix interference. Solutions:

- Derivatize with AccQ-Tag Ultra for enhanced LC-MS/MS sensitivity (LOQ = 0.5 nM).

- Use stable isotope-labeled internal standards (e.g., C₆-5-hydroxylysine) to correct for ion suppression .

Q. How can researchers reconcile contradictory data on 5-hydroxylysine’s role in metabolic pathways across species?

- Answer : Discrepancies (e.g., essential in Arabidopsis vs. non-essential in mammals) require:

- Comparative genomics : Identify orthologs of hydroxylation enzymes (e.g., PLOD1 in humans vs. At4g39330 in Arabidopsis).

- Tracer studies : Use N-labeled lysine to track hydroxylation flux in cell cultures .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.